molecular formula C36H34F3NO4 B14014830 Tert-butyl 4-(4-(3-(ethoxycarbonyl)-6-(4-(trifluoromethyl)phenyl)naphthalen-1-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl 4-(4-(3-(ethoxycarbonyl)-6-(4-(trifluoromethyl)phenyl)naphthalen-1-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B14014830
M. Wt: 601.7 g/mol
InChI Key: TZZRGVLXVDTSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-(3-(ethoxycarbonyl)-6-(4-(trifluoromethyl)phenyl)naphthalen-1-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a naphthalene ring and a trifluoromethyl group, contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(4-(3-(ethoxycarbonyl)-6-(4-(trifluoromethyl)phenyl)naphthalen-1-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the trifluoromethyl group. The final steps involve the formation of the dihydropyridine ring and the attachment of the tert-butyl ester group. Common reagents used in these reactions include ethyl chloroformate, trifluoromethylbenzene, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-(3-(ethoxycarbonyl)-6-(4-(trifluoromethyl)phenyl)naphthalen-1-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydronaphthalene compounds.

Scientific Research Applications

Tert-butyl 4-(4-(3-(ethoxycarbonyl)-6-(4-(trifluoromethyl)phenyl)naphthalen-1-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(4-(3-(ethoxycarbonyl)-6-(4-(trifluoromethyl)phenyl)naphthalen-1-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(3-(ethoxycarbonyl)-6-(4-methylphenyl)naphthalen-1-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate
  • Tert-butyl 4-(4-(3-(ethoxycarbonyl)-6-(4-chlorophenyl)naphthalen-1-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

The presence of the trifluoromethyl group in Tert-butyl 4-(4-(3-(ethoxycarbonyl)-6-(4-(trifluoromethyl)phenyl)naphthalen-1-YL)phenyl)-3,6-dihydropyridine-1(2H)-carboxylate distinguishes it from similar compounds. This group enhances the compound’s chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C36H34F3NO4

Molecular Weight

601.7 g/mol

IUPAC Name

tert-butyl 4-[4-[3-ethoxycarbonyl-6-[4-(trifluoromethyl)phenyl]naphthalen-1-yl]phenyl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C36H34F3NO4/c1-5-43-33(41)29-21-28-20-27(24-10-13-30(14-11-24)36(37,38)39)12-15-31(28)32(22-29)26-8-6-23(7-9-26)25-16-18-40(19-17-25)34(42)44-35(2,3)4/h6-16,20-22H,5,17-19H2,1-4H3

InChI Key

TZZRGVLXVDTSAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C5=CCN(CC5)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.